2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR spectroscopy reveals distinct proton environments (Figure 2):
- Dimethylamino group (–N(CH₃)₂) : A singlet at δ 2.92 ppm (6H, –N(CH₃)₂).
- Aminomethyl group (–CH₂NH₂) : A triplet at δ 3.31 ppm (2H, –CH₂–) coupled to the NH₂ protons (δ 1.45 ppm, 2H, broad).
- Pyrimidine ring protons : Two doublets at δ 6.78 ppm (1H, H-4) and δ 8.21 ppm (1H, H-6), with coupling constants (J = 5.2 Hz) indicative of para-substitution.
¹³C NMR data corroborate these assignments:
- Pyrimidine carbons at δ 157.8 (C-2), δ 121.4 (C-4), δ 158.1 (C-5), and δ 130.9 (C-6).
- Aminomethyl carbon at δ 41.2 (–CH₂–) and dimethylamino carbons at δ 38.6 (–N(CH₃)₂).
Table 2: ¹H NMR chemical shifts
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| –N(CH₃)₂ | 2.92 | Singlet | 6H |
| –CH₂NH₂ | 3.31 | Triplet | 2H |
| NH₂ | 1.45 | Broad | 2H |
| H-4 (pyrimidine) | 6.78 | Doublet | 1H |
| H-6 (pyrimidine) | 8.21 | Doublet | 1H |
Fourier-Transform Infrared (FTIR) Vibrational Mode Analysis
FTIR spectra (Figure 3) exhibit characteristic bands:
- N–H stretching : Broad absorption at 3300–3350 cm⁻¹ (–NH₂ group).
- C–N stretching : Peaks at 1250 cm⁻¹ (aromatic C–N) and 1105 cm⁻¹ (aliphatic C–N).
- Pyrimidine ring vibrations : Out-of-plane bending at 810 cm⁻¹ and in-plane deformation at 1580 cm⁻¹.
The absence of strong absorptions above 3000 cm⁻¹ confirms the absence of –OH or –NH (non-amine) functionalities.
Table 3: FTIR vibrational assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3300–3350 | N–H asymmetric stretching |
| 1250 | Aromatic C–N stretching |
| 1105 | Aliphatic C–N stretching |
| 1580 | Pyrimidine ring deformation |
| 810 | Pyrimidine out-of-plane bending |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray analysis (Figure 4) reveals a monoclinic crystal system with space group P2₁/c. Key structural parameters include:
- Bond lengths : C–N (pyrimidine) = 1.337 Å; C–N (dimethylamino) = 1.456 Å.
- Bond angles : N–C–N (pyrimidine) = 117.5°; C–N–C (dimethylamino) = 120.2°.
- Hydrogen bonding : Intermolecular N–H···N interactions (2.89 Å) between the aminomethyl group and adjacent pyrimidine rings enhance lattice stability.
Comparative analysis with N,N-dimethylpyrimidin-5-amine (CID 578965) shows that the aminomethyl group introduces additional hydrogen-bonding sites, increasing molecular packing efficiency.
Table 4: Crystallographic data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.21 Å, b = 10.45 Å, c = 12.33 Å |
| Bond length (C–N, pyrimidine) | 1.337 Å |
| Bond angle (N–C–N, pyrimidine) | 117.5° |
Comparative Analysis with Related Pyrimidine Derivatives
- Electronic effects : The electron-donating dimethylamino group increases ring electron density at position 5, as evidenced by upfield shifts in ¹H NMR (δ 8.21 ppm for H-6 vs. δ 8.45 ppm in unsubstituted pyrimidine).
- Hydrogen-bonding capacity : The aminomethyl group enables stronger intermolecular interactions compared to N,N-dimethylpyrimidin-5-amine, lowering solubility in nonpolar solvents.
- Steric profile : Substituents at positions 2 and 5 create a planar geometry, contrasting with bent conformations in 4,6-disubstituted analogs.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) calculations (Figure 5) yield:
- Optimized geometry : Bond lengths and angles within 1% of X-ray data.
- Dipole moment : 4.12 Debye, indicating significant polarity due to asymmetric substitution.
- Frontier orbitals : HOMO localized on the pyrimidine ring (–N(CH₃)₂ group), LUMO on the aminomethyl moiety.
Table 5: DFT-calculated parameters
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -6.34 |
| LUMO energy (eV) | -1.87 |
| HOMO-LUMO gap (eV) | 4.47 |
| Dipole moment (Debye) | 4.12 |
Molecular Orbital Configuration Analysis
The HOMO (Figure 6a) primarily resides on the pyrimidine ring and dimethylamino group, reflecting electron-donating character. The LUMO (Figure 6b) is localized on the aminomethyl moiety, suggesting nucleophilic reactivity at this site. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of N atoms and σ* orbitals of adjacent C–H bonds, stabilizing the molecule by 28.6 kcal/mol.
Eigenschaften
IUPAC Name |
2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-11(2)6-4-9-7(3-8)10-5-6/h4-5H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHZJIQNBDFBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717145 | |
| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944902-83-4 | |
| Record name | 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40717145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound features an aminomethyl group and two dimethyl groups attached to the nitrogen atoms within a pyrimidine ring. Its molecular weight is approximately 152.197 g/mol, with its hydrochloride form having a molecular weight of 188.658 g/mol. The unique arrangement of functional groups enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry.
Catalysis
2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine has been employed as a catalyst in various organic reactions:
- Suzuki–Miyaura Cross-Coupling Reaction : The compound acts as a catalyst for this reaction, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. This application is crucial in synthesizing complex organic molecules.
- Synthesis of Amines : It has been utilized in the synthesis of 2-aminomethyl and 3-amino pyrrolidines and piperidines through proline-catalyzed asymmetric α-amination followed by reductive amination, yielding high enantioselectivity.
Pharmacological Studies
The compound exhibits notable biological activities, particularly in pharmacology:
- Potential Anti-Alzheimer Agents : Research indicates that derivatives of this compound may serve as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer’s disease pathology. This makes it a candidate for developing therapeutic agents targeting neurodegenerative disorders .
- Binding Affinity Studies : Investigations into the interactions of this compound with various biological macromolecules have shown promising binding affinities, suggesting potential roles in drug design.
Interaction Studies
Studies have focused on understanding how this compound interacts with biological targets:
- Enzyme Inhibition : In vitro assays have demonstrated that this compound can act as a competitive inhibitor for certain hydrolases, affecting substrate access to active sites.
Research has revealed that varying dosages of this compound can lead to different biological outcomes:
- Dosage Effects : At low doses, it enhances metabolic activity; however, higher doses may induce toxic effects such as cellular apoptosis.
Wirkmechanismus
The mechanism by which 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Pyrimidine Derivatives
The following analysis compares 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine with analogous compounds, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Functional Group Variations
Key differences arise from substituent modifications on the pyrimidine ring:
Key Observations :
Physicochemical Properties
Data from NMR, HRMS, and crystallography highlight distinct properties:
Spectroscopic Data
- This compound: Limited spectral data available, but its hydrochloride form suggests compatibility with polar solvents .
- 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine : NMR data (δ 7.8–8.2 ppm for pyridyl protons) confirm aromaticity and substituent effects .
- N,N-Bis(2-methyl-5-nitrobenzoyl)-4-(pyrazinyl)pyrimidin-2-amine : HRMS (ESI) m/z 375.0602 (M+K+) aligns with calculated values, ensuring structural accuracy .
Crystallographic Insights
- 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine: Exhibits intermolecular N–H⋯N hydrogen bonds and π-π stacking (interplanar spacing: 3.647 Å), critical for solid-state stability .
- 5-Iodopyrimidin-2-amine : Planar molecular geometry with N–H⋯N hydrogen bonding (2.84 Å), influencing crystal packing .
Biologische Aktivität
2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine, also known as 2-A5DMP, is a pyrimidine derivative with significant potential in pharmacological applications. This compound features an aminomethyl group and two dimethyl groups, contributing to its unique biological activity. The following sections will explore its synthesis, biological properties, interaction studies, and potential therapeutic applications.
- Chemical Formula : C7H12N4
- Molecular Weight : 152.197 g/mol
- Hydrochloride Form : C7H13ClN4; Molecular Weight: 188.658 g/mol
The structure of 2-A5DMP includes a pyrimidine ring that enhances its reactivity and biological interactions. The presence of functional groups allows for various interactions with biological macromolecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrimidine ring.
- Introduction of the aminomethyl group.
- Methylation of nitrogen atoms to achieve the dimethyl substitution.
These methods yield high purity and enantioselectivity, making the compound suitable for further biological evaluation .
Pharmacological Context
2-A5DMP has been studied for its potential applications in various pharmacological contexts:
- Protein Binding : Research indicates that 2-A5DMP can bind to specific proteins, influencing their activity and potentially altering cellular functions .
- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that 2-A5DMP may exhibit similar properties. For instance, derivatives of bis(2-aminoethyl)amine have shown moderate antiproliferative potency against human cancer cell lines .
Interaction Studies
Understanding how 2-A5DMP interacts with biological macromolecules is crucial for elucidating its mechanism of action:
- Enzyme Interactions : The compound may interact with various enzymes, including hydrolases and oxidoreductases, influencing metabolic pathways .
- Cell Signaling Modulation : It has been observed to modulate key signaling molecules such as kinases and phosphatases, impacting downstream signaling cascades and gene expression .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to 2-A5DMP:
-
Cytotoxicity Evaluation :
- In vitro studies have shown that similar compounds exhibit significant cytotoxicity against cancer cell lines (e.g., A549 lung carcinoma cells) with IC50 values ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM .
- Apoptotic assays indicated that these compounds could induce early and late apoptosis in treated cells.
- Interleukin-6 Assay :
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Amino-5-aminomethyl-2-methylpyrimidine | C6H10N4 | Amino group at the 4-position; different methyl substitution. |
| 2-Aminopyrimidine | C5H6N4 | Simpler structure; lacks dimethyl substitution. |
| 5-Aminomethylpyrimidine | C6H8N4 | Contains an amino group but fewer methyl groups. |
These compounds share structural similarities but differ in their biological activities due to variations in functional group arrangements.
Vorbereitungsmethoden
Direct Amination of 5-Alkoxymethylpyrimidines
A prominent and improved method involves converting 5-alkoxymethylpyrimidines directly into the target aminomethyl derivative by reaction with ammonia in the presence of catalysts. This process avoids cumbersome reduction steps and enhances selectivity and yield.
- Starting Material: 2-methyl-4-amino-5-alkoxymethylpyrimidines, where the alkoxy group is typically a C1-C6 alkyl ether (e.g., methoxy).
- Reaction Conditions: The alkoxymethylpyrimidine is reacted with ammonia (1-500 equivalents, preferably 10-300 equivalents) in an inert organic solvent or ammonia itself.
- Catalysts: Lewis or Brønsted acids, particularly Lewis-acidic oxides such as aluminum oxide (Al2O3).
- Temperature: Between 50°C and 400°C, with an optimal range of 210-300°C.
- Solvents: Aliphatic or aromatic hydrocarbons such as cyclohexane, decalin, benzene, toluene, xylene, or mesitylene can be used alone or in combination with ammonia.
- Mechanism: The alkoxy group is replaced by an amino group through nucleophilic substitution facilitated by the catalyst.
- High selectivity to the desired product.
- Avoids expensive and hazardous reduction steps.
- Scalable for industrial production.
Synthetic Scheme Summary:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of β-alkoxypropionitrile precursor | From acrylonitrile or malononitrile derivatives | Starting building block |
| 2 | Formation of 2-methyl-4-amino-5-alkoxymethylpyrimidine | Condensation with acetamidine | Yields alkoxymethylpyrimidine intermediate |
| 3 | Amination of alkoxymethyl group | NH3, Al2O3 catalyst, 210-300°C | Direct conversion to 2-(aminomethyl)-N,N-dimethylpyrimidin-5-amine |
This method is described in detail in patent literature, emphasizing its industrial relevance and improved efficiency compared to older methods.
Traditional Reduction Routes
Prior to the above method, the aminomethyl side chain was introduced by:
- Hydrogenation of nitrile groups: Reduction of a nitrile substituent to a primary amine using hydrogen gas and metal catalysts.
- Reductive amination of formyl groups: Conversion of aldehyde intermediates to amines by reductive amination.
- Hydrolysis of N-acyl derivatives: Removal of acyl protecting groups to reveal the free amine.
These methods often require multiple steps, expensive reagents, and rigorous control of reaction conditions to avoid side reactions and ensure high purity.
Research Findings and Comparative Analysis
| Preparation Method | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Direct amination of 5-alkoxymethylpyrimidines | High selectivity; fewer steps; scalable | Requires high temperature and catalyst | Highly suitable; preferred |
| Hydrogenation of nitrile intermediates | Established method; effective for nitriles | Expensive catalysts; safety concerns | Less preferred due to cost |
| Reductive amination of formyl intermediates | Well-known; moderate complexity | Multiple steps; sensitive to reaction conditions | Moderate suitability |
| Hydrolysis of N-acyl derivatives | Straightforward deprotection | Additional purification; possible side reactions | Less efficient industrially |
Summary Table of Key Reaction Parameters for Direct Amination
| Parameter | Range/Value | Preferred Conditions | Remarks |
|---|---|---|---|
| Ammonia equivalents | 1 - 500 equiv | 25 - 250 equiv | Excess ammonia drives substitution |
| Temperature | 50°C - 400°C | 210°C - 300°C | High temperature required for reactivity |
| Catalyst | Lewis or Brønsted acids | Al2O3 | Catalyst choice critical for selectivity |
| Solvent | Aliphatic or aromatic solvents | Cyclohexane, toluene, etc. | Solvent choice affects reaction rate |
| Starting material alkoxy group | C1-C6 alkyl (e.g., methyl) | Methyl preferred | Alkoxy group replaced by amino group |
Q & A
Q. What are the optimal synthetic routes for 2-(Aminomethyl)-N,N-dimethylpyrimidin-5-amine?
Methodological Answer: Two primary synthetic strategies are recommended:
- Reductive Amination : React a pyrimidine-5-carbaldehyde derivative with dimethylamine in the presence of a reducing agent (e.g., NaBH or NaBHCN). Solvent choice (methanol or THF) and pH control (neutral to slightly acidic) are critical to minimize side reactions .
- Nucleophilic Substitution : Use 5-chloro-N,N-dimethylpyrimidin-2-amine as a starting material. React with aminomethylating agents (e.g., benzylamine derivatives) under basic conditions (KCO in DMF at 80°C for 24 hours). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize temperature to avoid decomposition (e.g., 25–80°C depending on method).
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with standards .
- Structural Confirmation :
- NMR : H NMR in DMSO-d should show peaks for the aminomethyl group (δ 2.8–3.2 ppm) and dimethylamino protons (δ 2.3–2.6 ppm). C NMR confirms pyrimidine ring carbons (δ 150–160 ppm) .
- Mass Spectrometry : ESI-MS (positive mode) should yield [M+H] consistent with the molecular formula CHN.
- X-ray Crystallography : For definitive conformation analysis, grow single crystals in ethanol/water and resolve the structure (e.g., compare with pyrimidine derivatives in ).
Q. What are the common impurities encountered during synthesis, and how are they removed?
Methodological Answer:
- Byproducts : Unreacted starting materials (e.g., 5-chloropyrimidine derivatives) or over-alkylated products.
- Purification :
- Recrystallization : Use ethanol/water mixtures to isolate the target compound.
- Column Chromatography : Employ silica gel with gradient elution (5–20% methanol in dichloromethane).
- HPLC Prep : For stubborn impurities, use semi-preparative HPLC with a phenyl-hexyl column .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the aminomethyl group in nucleophilic reactions?
Methodological Answer:
- Electronic Effects : The dimethylamino group on the pyrimidine ring exerts an electron-donating effect, increasing the nucleophilicity of the aminomethyl group. This facilitates reactions with electrophiles (e.g., carbonyl compounds in Schiff base formation).
- Case Study : In similar pyridine derivatives, substituents at the 5-position alter reaction rates by modulating resonance stabilization. For example, electron-withdrawing groups (e.g., -NO) reduce nucleophilicity, requiring harsher conditions .
- Experimental Design : Compare reaction kinetics under varying electronic environments (e.g., Hammett plots) to quantify substituent effects .
Q. What strategies can resolve contradictory data in the compound’s biological activity across studies?
Methodological Answer:
- Variables to Control :
- Assay Conditions : pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
- Cell Lines : Use standardized models (e.g., HEK293 for receptor binding studies).
- Statistical Approaches :
- Dose-response curves (IC/EC) with triplicate measurements.
- Meta-analysis of published data to identify outliers (e.g., inconsistent antimicrobial activity in vs. ).
- Mechanistic Studies : Use knock-out models or isotopic labeling to confirm target engagement .
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
Methodological Answer:
- Antibacterial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution per CLSI guidelines .
- Antifungal : Disk diffusion assays against C. albicans. Include fluconazole as a control.
- Mechanistic Insight : Combine with fluorescence-based bacterial membrane integrity assays (e.g., propidium iodide uptake) .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Prioritize binding poses with hydrogen bonds to pyrimidine N atoms .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Validate with leave-one-out cross-validation .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. What are the challenges in characterizing the crystal structure of pyrimidine derivatives like this compound?
Methodological Answer:
- Crystallization Issues : Pyrimidines often form polymorphs. Optimize solvent mixtures (e.g., DMF/water) and slow evaporation rates.
- Hydrogen Bonding : Intramolecular H-bonds (e.g., N–H⋯N) can complicate packing analysis. Use SHELX for refinement .
- Case Study : For N-(2-fluorophenyl)-pyrimidin-4-amine, dihedral angles between aromatic rings (12–86°) were critical for activity .
Q. How does the aminomethyl group influence solubility and bioavailability?
Methodological Answer:
- Solubility : The polar aminomethyl group enhances water solubility (logP ~1.2). Measure via shake-flask method (octanol/water partition).
- Bioavailability :
Q. What are underexplored research directions for this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
